molecular formula C4H5N3OS B1226071 6-Aza-2-thiothymine CAS No. 615-76-9

6-Aza-2-thiothymine

Cat. No. B1226071
CAS RN: 615-76-9
M. Wt: 143.17 g/mol
InChI Key: NKOPQOSBROLOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aza-2-thiothymine (ATT) is a chemical compound derived from thymine, one of the nucleobases found in DNA. ATT has been the subject of various studies due to its unique structural properties, including the replacement of an oxygen atom by a sulfur atom and the substitution of a carbon atom by a nitrogen atom in the thymine molecule. These modifications have significant implications for ATT's chemical behavior, molecular structure, and interaction with other molecules.

Synthesis Analysis

ATT and its derivatives have been synthesized through various chemical pathways. For instance, specific palladium(II) and the first platinum(III) complexes containing ATT have been synthesized, showcasing ATT's ability to act as a ligand in complex metal structures (Ghassemzadeh, Heravi, & Neumüller, 2005). These syntheses provide insights into the versatility of ATT in forming stable compounds with metals, which can be crucial for catalytic and electronic applications.

Molecular Structure Analysis

The molecular structure of ATT has been extensively studied, revealing how its aza and thio substitutions influence its physical and chemical properties. For example, analyses have shown how these substitutions impact ATT's excited-state dynamics and its ability to sensitize molecular oxygen, with significant implications for its photophysical and photochemical behaviors (Kuramochi et al., 2010).

Chemical Reactions and Properties

ATT exhibits a range of chemical behaviors, including its role in the analysis of oxidized phospholipids (OxPLs) using MALDI mass spectrometry. The use of ATT, in combination with specific matrix additives, has shown superior performance for the sensitive analysis of OxPLs, demonstrating ATT's unique reactivity and suitability for analytical applications (Stübiger et al., 2010).

Physical Properties Analysis

The physical properties of ATT, such as its electron configuration and hydrogen-bonding patterns, have been examined through various spectroscopic methods. These studies reveal how ATT's structural modifications influence its electron distribution and interaction with other molecules, contributing to a deeper understanding of its chemical behavior and potential applications (Seliger et al., 2012).

Chemical Properties Analysis

Research into ATT's chemical properties has also included studies on its reactivity towards low-energy electrons, which is crucial for understanding its stability and behavior in various chemical environments. For instance, the interaction of ATT with low-energy electrons has been investigated, providing insights into its fragmentation processes and the formation of stable anions (Pshenichnyuk et al., 2007).

Scientific Research Applications

MALDI Mass Spectrometry Analysis

6-Aza-2-thiothymine (ATT) has been identified as an effective matrix for the analysis of oxidized phospholipids (OxPLs) using matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). ATT shows superiority in the analysis of biologically relevant OxPL classes in both positive and negative ionization modes. It offers significant advantages for sensitive OxPL profiling in biological samples like human plasma, indicating its valuable role in biochemical analysis (Stübiger et al., 2010).

Excited-State Dynamics and Photosensitization

ATT exhibits significant influences on excited-state dynamics in thymine analogues. Its ability for efficient intersystem crossing and singlet oxygen photosensitization makes it an interesting subject in the field of photochemistry. ATT's unique properties in its excited state provide insights into its potential applications in photophysical and photochemical processes (Kuramochi et al., 2010).

UV-Induced Generation of Rare Tautomers

Studies on 6-Aza-2-thiothymine under UV irradiation reveal its ability to undergo photoisomerization reactions, leading to the generation of rare tautomers. These reactions are crucial for understanding the photoreactivity and photochemistry of nucleobase analogues, which are important in various biological and chemical contexts (Khvorostov et al., 2005).

Electron Capture and Ionization Studies

Research involving the interaction of low-energy electrons with ATT in the gas phase provides insights into fundamental processes such as electron attachment and scattering cross sections. This is significant for understanding the behavior of ATT in various physical and chemical environments (Pshenichnyuk et al., 2007).

Thermoresponsive Properties in Biomedical Applications

ATT-stabilized gold nanoclusters have been shown to exhibit thermoresponsive photoluminescence properties. This characteristic is valuable for applications in intracellular nanothermometry and cellular imaging, highlighting ATT's potential in biomedical research and diagnostics (Kundu et al., 2019).

Safety And Hazards

When handling 6-Aza-2-thiothymine, it is advised to avoid dust formation, ingestion, and inhalation . It should not come in contact with eyes, skin, or clothing . It should be stored in a cool, dry place in a well-sealed container .

Future Directions

6-Aza-2-thiothymine has shown potential in the photoelectrochemical field . It has been used as a photoactive material in gold nanoclusters, yielding a cathodic photocurrent density as high as 88 μA cm−2 with O2 as an electron acceptor . This work not only reveals the photoelectrochemical performance and mechanism of 6-aza-2-thio-thymine–gold nanoclusters, but also establishes a framework for in-depth design and studying the photoelectrochemical performance of gold nanoclusters .

properties

IUPAC Name

6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOPQOSBROLOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210473
Record name 2-Thio-6-azathymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aza-2-thiothymine

CAS RN

615-76-9
Record name 6-Aza-2-thiothymine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thio-6-azathymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 615-76-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 615-76-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 615-76-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thio-6-azathymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-THIO-6-AZATHYMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH0RIO9KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of Na2CO3 (4.84 g, 45.6 mmol) in water (300 mL) was added 2-(2-carbamothioylhydrazono)propanoic acid (3, 7.35 g, 45.6 mmol). The mixture was heated at refluxing temperature for 3.5 h. After cooling to room temperature, the clear solution was acidified with 2 N HCl to pH ˜5. The mixture was extracted with EtOAc (60 mL×4) and CH2Cl2 (60 mL×4). The combined extracts were dried over Na2SO4 and concentrated to give 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (4) as a white solid. MS: m/z, 144 (100%, M+1).
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Aza-2-thiothymine
Reactant of Route 2
Reactant of Route 2
6-Aza-2-thiothymine
Reactant of Route 3
6-Aza-2-thiothymine
Reactant of Route 4
6-Aza-2-thiothymine
Reactant of Route 5
6-Aza-2-thiothymine
Reactant of Route 6
6-Aza-2-thiothymine

Citations

For This Compound
1,220
Citations
H Kuramochi, T Kobayashi, T Suzuki… - The Journal of Physical …, 2010 - ACS Publications
Significant influences of sulfur and aza substitution on excited-state dynamics in thymine analogues, 6-aza-2-thiothymine (ATT) and 2-thiothymine (2TT), were intensively studied by …
Number of citations: 0 pubs.acs.org
P Lecchi, HM Le, LK Pannell - Nucleic acids research, 1995 - ncbi.nlm.nih.gov
Matrix Assisted Laser Desorption Ionization (MALDI) is a powerful tool for the analysis of biomolecules (1). Thanks to its high sensitivity and tolerance towards chemicals commonly …
Number of citations: 0 www.ncbi.nlm.nih.gov
SK Kailasa, TP Nguyen, SH Baek, R Rafique, TJ Park - Talanta, 2019 - Elsevier
… pencycuron-induced aggregation of 6-aza-2-thiothymine-functionalized gold nanoparticles (… the colorimetric detection of pencycuron using 6-aza-2-thiothymine (ATT)-AuNP as a probe. …
Number of citations: 0 www.sciencedirect.com
G Stübiger, O Belgacem, P Rehulka… - Analytical …, 2010 - ACS Publications
6-Aza-2-thiothymine (ATT) is introduced as novel matrix system for the analysis of oxidized phospholipids (OxPLs) by matrix-assisted laser desorption/ionization mass spectrometry (…
Number of citations: 0 pubs.acs.org
Y Wang, M Lu, D Tang - Biosensors and Bioelectronics, 2018 - Elsevier
A new photoluminescence (PL) enzyme immunoassay was designed for sensitive detection of aflatoxin B 1 (AFB 1 ) via an innovative enzyme substrate, 6-aza-2-thiothymine-stabilized …
Number of citations: 0 www.sciencedirect.com
JP Gobbo, AC Borin - The Journal of Physical Chemistry A, 2013 - ACS Publications
… In this contribution, the mechanisms of population of the triplet state of 6-aza-2-thiothymine and other aspects related to 1 O 2 generation were studied with the CASPT2//CASSCF …
Number of citations: 0 pubs.acs.org
M Ghassemzadeh, MM Pooramini… - Zeitschrift für …, 2004 - Wiley Online Library
The reaction of copper(I) chloride with 6‐aza‐2‐thiothymine (ATT, 1) and triphenylphosphane in methanol/chloroform gives [(ATT)CuCl(PPh 3 )] (2) as a neutral complex. [(ATT)Ag(NO 3 …
Number of citations: 0 onlinelibrary.wiley.com
QQ Zhuang, JL Yang, HN Qiu, KY Huang… - Colloids and Surfaces B …, 2023 - Elsevier
… Accordingly, in this work, we described a novel class luminogens of 6-Aza-2-thiothymine-decorated gold nanoclusters (ATT-AuNCs) with aggregation-induced emission property that …
Number of citations: 0 www.sciencedirect.com
M Ghassemzadeh, MM Heravi… - … für anorganische und …, 2005 - Wiley Online Library
Abstract Treatment of the ligand 6‐aza‐2‐thiothymine (ATT, HL, 1) with palladium chloride in methanol forms the ionic complex [(HL) 4 Pd]Cl 2 ·8MeOH (2), while its reaction with …
Number of citations: 0 onlinelibrary.wiley.com
SA Pshenichnyuk, GA Gallup… - The Journal of Physical …, 2007 - ACS Publications
… The interaction of low-energy (0−10 eV) electrons with 6-aza-2-thiothymine is investigated in the gas phase by studies of sharp structure in the total electron scattering cross section and …
Number of citations: 0 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.